molecular formula C19H28N2O3 B1327369 Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate CAS No. 898762-69-1

Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate

Cat. No.: B1327369
CAS No.: 898762-69-1
M. Wt: 332.4 g/mol
InChI Key: CUCNTGNXSXJFOY-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is a chemical compound with the molecular formula C19H28N2O3 and a molecular weight of 332.44 . It is a yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H28N2O3/c1-3-24-19(23)6-4-5-18(22)17-9-7-16(8-10-17)15-21-13-11-20(2)12-14-21/h7-10H,3-6,11-15H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a yellow solid . Its molecular formula is C19H28N2O3 and it has a molecular weight of 332.44 .

Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate and its derivatives are primarily involved in various chemical reactions and synthesis processes. One study detailed the reaction of a related compound, ethyl 3-ethoxymethylene-2,4-dioxovalerate, with different hydrazines, leading to the formation of specific pyrazole derivatives (Kurihara, Uno, & Sakamoto, 1980). Another research focused on the one-pot synthesis of 1,2,3-triazoles using similar ethyl oxoacetate compounds, demonstrating their utility in producing complex molecules with potential biological applications (Ahmed et al., 2016).

Photolysis Studies

The compound's photolysis, or light-induced breakdown, has been studied, revealing insights into its behavior under light exposure. For instance, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, undergoes photolysis in alcohols and amines, suggesting two competing pathways: photoisomerisation and loss of carbon dioxide (Ang & Prager, 1992).

Antimitotic and Anticancer Properties

Certain derivatives of ethyl oxoacetates have demonstrated significant antimitotic and potential anticancer properties. For example, specific pyridine derivatives showed antitumor activity in mice, indicating their role as precursors to active antimitotic compounds (Temple, Rener, Waud, & Noker, 1992).

Crystal Structure and Molecular Analysis

Several studies have focused on the crystal structure and molecular analysis of ethyl oxoacetate derivatives. These investigations provide detailed insights into the molecular geometries and electronic structures, which are crucial for understanding their chemical and biological properties (Zheng et al., 2010).

Biological Evaluations

Derivatives of ethyl oxoacetates have also been evaluated for various biological activities. For instance, some compounds have shown activity against juvenile hormones in insects, indicating their potential use in pest control (Furuta et al., 2006).

Properties

IUPAC Name

ethyl 5-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-3-24-19(23)10-6-9-18(22)17-8-5-4-7-16(17)15-21-13-11-20(2)12-14-21/h4-5,7-8H,3,6,9-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCNTGNXSXJFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643908
Record name Ethyl 5-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-69-1
Record name Ethyl 2-[(4-methyl-1-piperazinyl)methyl]-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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